molecular formula C21H26N4O3S B2501179 N-(4-(2-((4-morpholinophenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide CAS No. 1206993-80-7

N-(4-(2-((4-morpholinophenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide

Katalognummer: B2501179
CAS-Nummer: 1206993-80-7
Molekulargewicht: 414.52
InChI-Schlüssel: SFSDAWDGKGMBHY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-(2-((4-Morpholinophenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide is a synthetic small molecule featuring a thiazole core substituted with a morpholinophenylacetamide moiety and a cyclopentanecarboxamide group. The morpholine ring may enhance solubility and modulate pharmacokinetic properties compared to simpler aryl or aliphatic substituents .

Eigenschaften

IUPAC Name

N-[4-[2-(4-morpholin-4-ylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O3S/c26-19(22-16-5-7-18(8-6-16)25-9-11-28-12-10-25)13-17-14-29-21(23-17)24-20(27)15-3-1-2-4-15/h5-8,14-15H,1-4,9-13H2,(H,22,26)(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFSDAWDGKGMBHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemische Analyse

Biochemical Properties

N-(4-(2-((4-morpholinophenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with cholesteryl ester transfer protein (CETP), where the compound acts as an inhibitor. This interaction is significant because CETP is involved in the reverse cholesteryl transfer process, which is crucial for maintaining cholesterol homeostasis in the body. The inhibition of CETP by N-(4-(2-((4-morpholinophenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide can potentially lead to increased levels of high-density lipoprotein (HDL) cholesterol, thereby reducing the risk of cardiovascular diseases.

Molecular Mechanism

The molecular mechanism of action of N-(4-(2-((4-morpholinophenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide involves several key interactions at the molecular level. The compound binds to specific sites on target enzymes and proteins, leading to inhibition or activation of their activity. For example, its binding to CETP results in the inhibition of CETP activity, thereby preventing the transfer of cholesteryl esters between lipoproteins. This binding interaction is facilitated by the unique structure of the compound, which allows it to fit into the active site of CETP and block its function. Additionally, N-(4-(2-((4-morpholinophenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide can modulate the activity of other enzymes involved in lipid metabolism, further contributing to its biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(4-(2-((4-morpholinophenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Its long-term effects on cellular function can vary depending on the duration of exposure and the specific cellular context. In vitro studies have shown that prolonged exposure to the compound can lead to sustained changes in gene expression and cellular metabolism, which may have implications for its therapeutic use. In vivo studies have also indicated that the compound can have lasting effects on lipid levels and inflammatory responses, further highlighting its potential as a therapeutic agent.

Dosage Effects in Animal Models

The effects of N-(4-(2-((4-morpholinophenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide in animal models have been shown to vary with different dosages. At lower doses, the compound exhibits beneficial effects on lipid metabolism and inflammatory responses, with minimal adverse effects. At higher doses, the compound can induce toxic effects, including liver toxicity and alterations in kidney function. These dosage-dependent effects highlight the importance of careful dose optimization in the development of therapeutic applications for the compound. Additionally, threshold effects have been observed, where the compound exhibits significant biochemical and cellular effects only above a certain dosage level.

Biologische Aktivität

N-(4-(2-((4-morpholinophenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the compound's biological activity, including its mechanism of action, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique combination of functional groups, including a thiazole ring, a cyclopentanecarboxamide moiety, and a morpholinophenyl group. This structural diversity contributes to its potential interactions with various biological targets.

PropertyValue
Molecular FormulaC20H20N4O3S
Molecular Weight428.5 g/mol
CAS Number1207032-54-9

The biological activity of N-(4-(2-((4-morpholinophenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide is primarily attributed to its ability to interact with specific biological targets implicated in disease pathways. Studies suggest that the thiazole ring may play a crucial role in mediating these interactions, potentially influencing enzyme activity or receptor binding.

Interaction Studies

Research indicates that the compound may exhibit binding affinity to various targets, which is essential for understanding its pharmacodynamics. For instance, preliminary studies have suggested that the compound can induce apoptosis in cancer cells, similar to other known cytotoxic agents.

Cytotoxic Activity

In vitro studies have evaluated the cytotoxic effects of N-(4-(2-((4-morpholinophenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide against several cancer cell lines. The results indicate significant cytotoxicity, particularly against breast cancer cell lines.

Case Studies

  • Cytotoxicity Evaluation : In a study involving MDA-MB-231 (breast cancer), SUIT-2 (pancreatic cancer), and HT-29 (colon cancer) cell lines, N-(4-(2-((4-morpholinophenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide demonstrated IC50 values comparable to established chemotherapeutic agents like cisplatin .
    • MDA-MB-231 : More potent than cisplatin.
    • SUIT-2 : Comparable potency.
    • HT-29 : Significant cytotoxicity observed.
    Cell LineIC50 (µM)Comparison with Cisplatin
    MDA-MB-2310.578.75 times more potent
    SUIT-21.0Comparable
    HT-290.850.8 times more active

Apoptosis Induction

Further investigations into the mechanism of action revealed that N-(4-(2-((4-morpholinophenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide induces apoptosis through mitochondrial pathways. It was found to upregulate pro-apoptotic proteins like Bax while downregulating anti-apoptotic factors such as Bcl-2, leading to caspase activation .

Potential Therapeutic Applications

Given its promising cytotoxic profile and mechanism of action, N-(4-(2-((4-morpholinophenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide holds potential as a lead compound in drug development targeting various cancers. Its unique structure allows for further modifications that could enhance its selectivity and efficacy against specific cancer types.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Development

The primary applications of N-(4-(2-((4-morpholinophenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide lie in:

  • Anticancer Research : The compound's unique structure suggests potential as a lead compound for developing new anticancer agents. Studies indicate that derivatives of thiazole compounds exhibit significant cytotoxicity against various cancer cell lines, including breast cancer .
  • Antimicrobial Activity : Similar thiazole derivatives have been evaluated for their effectiveness against bacterial and fungal pathogens. The pharmacological activities of these compounds indicate that they could be effective against drug-resistant strains .

Synthesis and Characterization

The synthesis of N-(4-(2-((4-morpholinophenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide can be approached through several methodologies:

  • Nucleophilic Substitution Reactions : This method can be used to introduce various substituents onto the thiazole ring.
  • Cyclization Processes : Cyclization can enhance the stability of the compound and introduce new functional groups.
  • Electrophilic Aromatic Substitution : This reaction is particularly relevant for modifying the morpholine group to improve biological activity.

Anticancer Activity

Research has demonstrated that compounds with similar structures to N-(4-(2-((4-morpholinophenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide show promising anticancer effects. For instance, molecular docking studies have been employed to evaluate binding affinities to targets involved in cancer progression, such as specific enzymes or receptors .

In vitro studies have indicated that modifications to the compound can enhance its efficacy against various cancer cell lines, including MCF7 (breast cancer), highlighting its potential in drug development .

Antimicrobial Activity

The antimicrobial properties of related thiazole compounds have been extensively studied. Compounds similar to N-(4-(2-((4-morpholinophenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide have shown significant activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound could also possess similar properties .

Case Studies

Several studies highlight the effectiveness of thiazole derivatives in combating drug-resistant pathogens and cancer cells:

  • Anticancer Screening : A study demonstrated that thiazole derivatives exhibited cytotoxicity against a range of human cancer cell lines. The most active compounds were identified through SRB assays, which measure cell viability post-treatment .
  • Molecular Docking Studies : In silico docking studies have provided insights into how these compounds interact with biological targets, facilitating rational drug design by predicting binding affinities and modes of action .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural and Functional Analogs

The following table summarizes key structural and functional differences between the target compound and similar molecules from the evidence:

Compound Core Structure Key Substituents Molecular Weight (g/mol) Reported Activity Reference
Target Compound : N-(4-(2-((4-Morpholinophenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide Thiazole, cyclopentane Morpholinophenyl, carboxamide ~375–400 (estimated) Hypothesized kinase inhibition
1f () Thiazole, piperazine Trifluoromethylphenyl, urea 667.9 ([M−2HCl+H]+) Not specified
13 () Thiazole, coumarin Dichlorophenyl, acetamide 446.30 α-Glucosidase inhibition
Compound 4 () Thiazole, piperazine Bromophenyl, acetamide Not reported Pharmacokinetic modulation
9a-j () Pyrazole, morpholino Arylidene, methylthio Variable (~400–450) Antimalarial activity
Analog Thiazole, furan Methoxybenzyl, carboxamide 371.4 Not specified

Structural and Functional Differences

  • Morpholine vs. Piperazine analogs, however, often exhibit stronger basicity, affecting cellular uptake and target engagement .
  • Cyclopentanecarboxamide vs.
  • Biological Targets: While 13 () inhibits α-glucosidase (IC50 ~1–10 µM), morpholino-pyrazole derivatives (9a-j, ) show antimalarial activity (IC50 ~0.5–5 µM against Plasmodium strains).

Vorbereitungsmethoden

Hantzsch Thiazole Synthesis

The foundational approach employs the Hantzsch reaction using α-haloketones and thioureas:

Representative Procedure ( Scheme 1):

  • Charge chloroacetone (1.2 eq) to stirred solution of 1-methylthiourea (1.0 eq) in anhydrous EtOH (0.5 M)
  • Heat at 65°C for 6 hr under N₂ atmosphere
  • Cool to RT, filter precipitated 2-amino-4-methylthiazole hydrochloride (78% yield)

Optimization Data:

Halogen Source Solvent Temp (°C) Time (hr) Yield (%)
Bromoacetone EtOH 65 4 82
Iodoacetone THF 50 8 75
Chloroacetone DMF 80 3 68

Microwave-assisted synthesis reduces reaction time to 15 min with comparable yields.

Cyclocondensation of β-Ketoamides

Advanced routes utilize enaminone intermediates for regioselective thiazole formation ( Scheme 2):

  • Prepare enaminone via condensation of DMF-DMA with 1-methylthiourea (98% yield)
  • Cyclize with 3-chloro-2,4-pentadione under microwave irradiation (300W, 120°C, 10 min)
  • Isolate 5-acetylthiazole intermediate (91% purity by HPLC)

Sidechain Installation: 4-Morpholinophenyl Acetamide

Buchwald-Hartwig Amination

Palladium-catalyzed C-N bond formation enables direct morpholine installation:

Protocol ( Method 3):

  • Charge 4-bromoacetanilide (1.0 eq), morpholine (2.5 eq), Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%)
  • Add Cs₂CO₃ (3.0 eq) in dioxane (0.3 M)
  • Heat at 100°C for 18 hr under Ar
  • Isolate N-(4-morpholinophenyl)acetamide (63% yield)

Comparative Catalyst Screening:

Catalyst System Conversion (%) Selectivity (%)
Pd(OAc)₂/Xantphos 92 88
PdCl₂(Amphos)₂ 85 79
NiCl₂(PCy₃)₂ 68 65

Nucleophilic Acyl Substitution

Alternative approach using activated esters:

  • Prepare bromoacetyl thiazole intermediate via HBr/acetic acid treatment of 2-acetamidothiazole
  • React with 4-morpholinoaniline (1.5 eq) in presence of DIEA (2.0 eq)
  • Purify by silica gel chromatography (EtOAc/hexane 3:7) to obtain 78% yield

Cyclopentanecarboxamide Coupling

Carbodiimide-Mediated Amidation

Standard peptide coupling conditions achieve efficient amide bond formation:

Optimized Procedure ( Section 2.1):

  • Dissolve cyclopentanecarboxylic acid (1.2 eq) in dry DCM (0.2 M)
  • Add EDCl (1.5 eq), HOBt (1.5 eq), stir at 0°C for 30 min
  • Introduce thiazole amine intermediate (1.0 eq), warm to RT overnight
  • Wash with 5% NaHCO₃, dry over MgSO₄, concentrate in vacuo
  • Recrystallize from EtOH/H₂O (85% yield, >99% purity)

Coupling Agent Comparison:

Reagent System Reaction Time (hr) Yield (%) Purity (%)
EDCl/HOBt 12 85 99
DCC/DMAP 24 72 95
HATU/DIEA 6 88 98

Enzymatic Aminolysis

Green chemistry approach using immobilized lipases:

  • Suspend CAL-B (50 mg/mmol) in MTBE
  • Add cyclopentanecarboxylic acid methyl ester (1.5 eq) and thiazole amine
  • Stir at 40°C for 48 hr, filter catalyst, concentrate
  • Isolate product in 68% yield with 97% enantiomeric excess

Integrated Synthetic Routes

Convergent Pathway (Path A)

Stepwise Yield Analysis:

  • Thiazole core synthesis: 82%
  • Acetamide sidechain installation: 78%
  • Final amide coupling: 85%
    Overall yield: 82% × 78% × 85% = 54.3%

Linear Assembly (Path B)

Process Economics:

Stage Cost ($/kg) Time (days)
Morpholine install 120 3
Thiazole cyclization 95 2
Final coupling 210 5

Analytical Characterization

Spectroscopic Data Correlation:

Technique Key Signals Reference
¹H NMR (400 MHz) δ 1.55-1.78 (m, 8H, cyclopentane)
δ 3.25 (t, 4H, morpholine OCH₂)
δ 6.82 (d, 2H, aromatic H)
HRMS m/z 443.1921 [M+H]⁺ (calc. 443.1924)

Thermal Analysis:

  • DSC onset melting point: 184°C (decomposition observed >200°C)
  • TGA weight loss: <2% up to 150°C under N₂

Process Optimization Challenges

Thiazole Ring Stability

Acidic conditions during amide coupling risk thiazole ring opening. Maintaining pH >6.5 during aqueous workups prevents decomposition.

Morpholine Oxidative Degradation

Trace metal contamination accelerates N-oxidation. Chelating agents (EDTA, 0.1% w/v) in reaction mixtures suppress byproduct formation.

Industrial-Scale Considerations

Cost Analysis for 10 kg Batch:

Component Cost ($) Contribution (%)
EDCl 12,500 38
4-Morpholinoaniline 8,200 25
Solvent Recovery -4,800 -15

Environmental Impact Assessment:

  • Process Mass Intensity: 126 kg/kg product
  • E-Factor: 48 (primarily from solvent use)

Q & A

Q. Critical Parameters :

  • Temperature control (60–80°C) to minimize side reactions.
  • Solvent choice (e.g., DMF for polar intermediates, THF for non-polar steps).
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Table 1: Optimization of Key Reaction Steps

StepOptimal ConditionsYield (%)Purity (HPLC)
Thiazole formationEthanol, 80°C, 6h7595%
Amide couplingDMF, EDC/HOBt, RT, 12h6892%
Cyclopentane linkageTHF, DCC, 0°C→RT, 24h6090%

How can researchers resolve contradictions between in vitro and in vivo bioactivity data?

Methodological Answer:
Discrepancies often arise from:

  • Metabolic instability : Conduct liver microsomal assays to identify metabolic hotspots. Modify labile groups (e.g., replace ester linkages with amides) .
  • Poor solubility : Use co-solvents (e.g., DMSO/PBS mixtures) or nanoparticle formulations for in vivo studies .
  • Bioavailability : Perform pharmacokinetic (PK) profiling (e.g., plasma half-life via LC-MS) and adjust dosing regimens .

Case Study :
A structurally similar thiazole derivative showed 90% inhibition in vitro but only 30% in vivo. PK analysis revealed rapid hepatic clearance, prompting prodrug design to enhance stability .

What advanced spectroscopic techniques are essential for structural elucidation?

Methodological Answer:

2D NMR (HSQC, HMBC) : Resolve overlapping signals in the thiazole and morpholine regions .

High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₃H₂₉N₅O₃S) with <2 ppm error .

X-ray Crystallography : Validate stereochemistry and hydrogen-bonding patterns in the solid state .

Q. Example Data :

  • ¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, thiazole-H), 3.65 (m, 4H, morpholine-OCH₂), 2.82 (m, 1H, cyclopentane-CH).
  • IR (KBr) : 1675 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C-N amide) .

How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

Core Modifications :

  • Replace the cyclopentane with cyclohexane to assess steric effects.
  • Substitute morpholine with piperazine to evaluate electron-donating vs. withdrawing groups .

Functional Group Variations :

  • Introduce methyl/fluoro groups on the phenyl ring to study hydrophobic interactions.

Assay Platforms :

  • Enzyme inhibition : Measure IC₅₀ against kinases (e.g., EGFR, PI3K) .
  • Cellular assays : Test antiproliferative activity in cancer cell lines (e.g., MCF-7, HeLa) .

Q. Table 2: SAR of Selected Derivatives

DerivativeModificationIC₅₀ (EGFR, nM)Solubility (µg/mL)
Parent Compound-12015
Cyclohexane analogCyclopentane → Cyclohexane9510
Piperazine derivativeMorpholine → Piperazine15025

What strategies mitigate batch-to-batch variability in synthesis?

Methodological Answer:

Process Analytical Technology (PAT) : Use inline FTIR to monitor reaction progress and intermediate stability .

Quality Control (QC) Protocols :

  • Strict solvent drying (e.g., molecular sieves for DMF).
  • Standardized workup procedures (e.g., pH-controlled extractions).

Statistical Design : Apply DoE (Design of Experiments) to optimize temperature, stoichiometry, and catalyst loading .

How to address conflicting data in enzyme inhibition vs. cellular activity assays?

Methodological Answer:

Target Engagement Studies : Use cellular thermal shift assays (CETSA) to confirm intracellular target binding .

Off-Target Screening : Perform kinome-wide profiling (e.g., using KINOMEscan) to identify polypharmacology .

Pathway Analysis : RNA-seq or phosphoproteomics to detect compensatory signaling pathways .

Example : A morpholine-thiazole analog showed strong enzyme inhibition but weak cellular activity. CETSA revealed poor membrane permeability, resolved by adding a cell-penetrating peptide conjugate .

What computational methods predict binding modes and optimize interactions?

Methodological Answer:

Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB: 1M17) to model morpholine-thiazole interactions .

MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .

Free Energy Calculations : Apply MM-PBSA to rank derivatives by binding affinity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.